molecular formula C19H22N2O B1206541 16,17-Pyrazoleestrone CAS No. 3460-91-1

16,17-Pyrazoleestrone

Cat. No.: B1206541
CAS No.: 3460-91-1
M. Wt: 294.4 g/mol
InChI Key: LYPKZGCWSASPDL-VXNCWWDNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

16,17-Pyrazoleestrone is a synthetic derivative of estrone, a natural estrogen, where a pyrazole ring replaces the oxygen atom at the C16 and C17 positions of the steroid backbone (Figure 1) . This structural modification significantly alters its biological activity. In vitro studies demonstrate that this compound retains a receptor-binding affinity comparable to estrone (Ka ≈ 10⁻⁹ M) . This discrepancy is attributed to reduced tissue distribution in the uterus, limiting its bioavailability .

The compound exhibits hypocholesterolemic properties, suppressing serum total cholesterol and β-lipoprotein in hyperlipidemic rats with minimal estrogenic side effects .

Properties

CAS No.

3460-91-1

Molecular Formula

C19H22N2O

Molecular Weight

294.4 g/mol

IUPAC Name

(1R,2S,9S,12S)-9-methyl-6,7-diazapentacyclo[10.8.0.02,9.04,8.013,18]icosa-4(8),5,13(18),14,16-pentaen-16-ol

InChI

InChI=1S/C19H22N2O/c1-19-7-6-15-14-5-3-13(22)8-11(14)2-4-16(15)17(19)9-12-10-20-21-18(12)19/h3,5,8,10,15-17,22H,2,4,6-7,9H2,1H3,(H,20,21)/t15-,16-,17+,19+/m1/s1

InChI Key

LYPKZGCWSASPDL-VXNCWWDNSA-N

SMILES

CC12CCC3C(C1CC4=C2NN=C4)CCC5=C3C=CC(=C5)O

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC4=C2NN=C4)CCC5=C3C=CC(=C5)O

Canonical SMILES

CC12CCC3C(C1CC4=C2NN=C4)CCC5=C3C=CC(=C5)O

Synonyms

16,17-pyrazoleestrone

Origin of Product

United States

Comparison with Similar Compounds

Estrone and Its Metabolites

  • Estrone (E1) : The parent compound exhibits potent estrogenic activity, increasing uterine weight (by 150% at 1 μg/kg in rats) and ER concentration. However, it promotes tumor growth in hormone-dependent cancers .
  • 2-Hydroxyestrone (2OHE1) : A metabolite with antiestrogenic properties, 2OHE1 inhibits neoplasm growth and is linked to reduced breast cancer risk (protective ratio >3) .
  • 16α-Hydroxyestrone (16OHE1) : This metabolite promotes tumorigenesis, with a 2OHE1/16OHE1 ratio <1 correlating with poor clinical outcomes .

Its estrogenic activity is 1/15th of estrone when administered intramuscularly, offering a safer profile for lipid-lowering therapies .

16-Substituted Estrone Derivatives

  • 16-Azidomethyl-3-O-Benzyl Estrone (16AABE/16BABE) : These analogs exhibit antiproliferative activity against breast cancer cells (IC₅₀ ≈ 10⁻⁷ M) by modulating ER signaling. The azidomethyl group enhances metabolic stability compared to pyrazole .
  • 17β-HSD1 Inhibitors (e.g., Compound 25) : Modified E-ring pyrazole steroids inhibit estrone-to-estradiol conversion (IC₅₀ = 27 nM in T-47D cells), a mechanism distinct from 16,17-Pyrazoleestrone’s ER antagonism .

Structural Impact : Pyrazole at C16/C17 reduces estrogenicity, while azidomethyl or sulfamoyl groups (as in 17β-HSD1 inhibitors) enhance enzyme targeting .

Comparison with Pyrazole-Containing Compounds

Antifungal Pyrazole Derivatives

Pyrazole derivatives like compound 5 (Table 1) exhibit potent antifungal activity against Candida albicans (MIC = 15.6 μg/mL), attributed to membrane disruption . In contrast, this compound lacks direct antifungal effects but shares the pyrazole scaffold’s metabolic stability .

Table 1 : Antifungal Activity of Pyrazole Derivatives vs. This compound

Compound MIC (μg/mL) Target Organism Estrogenic Activity
Pyrazole derivative 5 15.6 C. albicans None
This compound N/A N/A Weak (1/15th of E1)

Pyrazole Amide Fungicides

Commercial amide fungicides (e.g., penflufen) use pyrazole rings for broad-spectrum activity. Modifications like halogenation or phenyl substitution enhance fungicidal potency . This compound’s pyrazole moiety, however, serves to attenuate hormonal effects rather than directly target pathogens .

Pharmacological and Therapeutic Implications

  • Selectivity : this compound’s weak estrogenicity makes it preferable for long-term use in hyperlipidemia, unlike estrone or 17β-estradiol .
  • Drug Design : Pyrazole substitutions in steroids balance receptor affinity and tissue distribution, a strategy mirrored in 17β-HSD1 inhibitors .

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